Product packaging for Chrysoidine R(Cat. No.:CAS No. 4438-16-8)

Chrysoidine R

Cat. No.: B1220201
CAS No.: 4438-16-8
M. Wt: 262.74 g/mol
InChI Key: SYGRIMFNUFCHJC-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Chrysoidine (B147795) R as a Research Subject

The history of Chrysoidine R is deeply intertwined with the development of synthetic dyes. It was first synthesized in the mid-19th century, around 1875, through the azo coupling reaction between diazotized aniline (B41778) and m-phenylenediamine. britannica.combritannica.comiipseries.org This breakthrough marked a significant milestone as this compound became one of the earliest synthetic azo dyes successfully employed for dyeing wool, establishing its commercial importance early on. britannica.combritannica.com

Beyond textiles, this compound found utility as a biological stain in microscopy, owing to its affinity for cellular components, and as a precursor for the synthesis of other dyes with varied properties. chemicalbook.comsmolecule.com Over time, as scientific understanding advanced, research also began to address its potential environmental impact and biological activity, including mutagenic properties, which have led to its classification as a substance requiring careful handling. smolecule.com This evolution has shifted some research focus from purely application-based studies to include environmental remediation and analytical method development.

Methodological Advancement in the Study of Azo Compounds, with Emphasis on this compound

The study of azo compounds, including this compound, has benefited immensely from advancements in synthetic and analytical methodologies.

Synthesis: Traditional synthesis of aromatic azo compounds, like this compound, relies on the diazotization of aromatic amines followed by an azo coupling reaction with an electron-rich aromatic compound. iipseries.orgsmolecule.commdpi.comnih.govresearchgate.netpreprints.org More recent developments in the field have explored greener and more efficient synthetic routes, such as the direct oxidation of aromatic amines using catalysts and air as an oxidant, or methods involving the reduction of nitroaromatics. mdpi.comresearchgate.netpreprints.org

Analysis and Characterization:

Chromatography: High-performance thin-layer chromatography (HPTLC) has been established for the analysis of this compound, including methods for its detection in air samples. rsc.org Advanced techniques such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are now employed for sensitive and specific quantification in complex matrices like aquaculture products. researchgate.net

Spectroscopy: UV-Visible spectroscopy is a fundamental tool for characterizing this compound, with its absorption maxima typically reported in the visible region around 440-449 nm. researchgate.netresearchgate.netresearchgate.net Spectroscopic methods like FT-IR, ¹H-NMR, and ¹³C-NMR are crucial for elucidating the structures of synthesized derivatives or polymerized forms of the dye. researchgate.net

Degradation and Adsorption Studies: Research into managing the environmental presence of this compound has driven the development of various remediation techniques. These include ultrasound-assisted catalytic degradation using catalysts such as NiFe₂O₄, where parameters like pH, ultrasonic power, and catalyst loading are optimized to enhance degradation efficiency. mdpi.com Adsorption studies employing materials like ordered mesoporous carbon and fly ash have also been developed to remove this compound from aqueous solutions. deswater.comresearchgate.net

Immunoassays: The development of highly sensitive and specific immunoassays, such as indirect competitive enzyme-linked immunosorbent assays (icELISA), represents a significant advancement in the rapid detection of this compound, particularly in food safety contexts. researchgate.netmdpi.com

Current Research Paradigms and Challenges in this compound Science

Contemporary research on this compound is shaped by several key paradigms and faces distinct challenges:

Current Research Paradigms:

Environmental Remediation: A significant area of focus is the development and optimization of methods to remove this compound from industrial effluents and environmental matrices. This includes exploring novel adsorbents and advanced catalytic degradation processes to mitigate its potential ecological impact. mdpi.comdeswater.comresearchgate.net

Analytical Method Development: The need for accurate and sensitive detection methods remains critical. Research continues to refine chromatographic, mass spectrometric, and immunoassay techniques to quantify this compound in various samples, from environmental pollutants to food products. researchgate.netmdpi.com

Model Compound in Azo Dye Research: this compound serves as a historical and practical example in broader studies of azo dye synthesis, properties, and applications, particularly in the context of functional materials and light-responsive systems. mdpi.comnih.govresearchgate.netpreprints.orgresearchgate.net

Understanding Biological Interactions: While not a primary focus of the provided literature, its historical use as a biological stain suggests ongoing interest in its interactions with biomolecules, contributing to a fundamental understanding of dye-biomolecule interactions.

Challenges:

Environmental Persistence and Degradation: Effectively breaking down this compound in the environment and understanding its degradation pathways remain areas of active research. mdpi.comdeswater.comresearchgate.net

Detection Sensitivity and Specificity: Achieving ultra-low detection limits and ensuring specificity in complex sample matrices are ongoing challenges for analytical chemists. researchgate.netmdpi.com

Comprehensive Risk Assessment: While its potential mutagenicity is noted, detailed mechanistic studies and comprehensive toxicological assessments are areas that continue to inform regulatory and scientific understanding. smolecule.comindustrialchemicals.gov.auinchem.org

Data Tables

Table 1: Key Chemical and Physical Properties of this compound

PropertyValueSource
Chemical NameThis compound scbt.comnih.gov
SynonymsBasic orange 1, Methylchrysoidine, C.I. 11320 scbt.comtechmate.co.uk
CAS Number4438-16-8 scbt.comnih.gov
Molecular FormulaC₁₃H₁₄N₄•HCl (hydrochloride salt) scbt.comnih.gov
Molecular Weight262.74 g/mol scbt.comnih.gov
AppearanceBrown-red solid, Dark yellow orange chemicalbook.comsuvchemlaboratorychemicals.com
Melting Point165-166 °C (or 235 °C) chemicalbook.comchemicalbook.com
SolubilitySoluble in water (orange), ethanol, acetone chemicalbook.com

Table 2: Spectral Properties of this compound

PropertyValueSource
UV-Vis λmax~440 nm, ~449 nm researchgate.netresearchgate.netresearchgate.net

Compound Names Mentioned

this compound

Aniline

m-Phenylenediamine

Azo compounds

Aromatic amines

Nitroaromatics

Azo dyes

Solvent Orange 3

Basic Orange 1

Basic Orange 2

Methylchrysoidine

o-toluidine (B26562)

Bismarck Brown R

Congo Red

Naphtol AS

Bismark brown

4-sulfo-1-naphthylamine

Benzidine

NiFe₂O₄

Rhodamine B

Sudan-dyes

4-phenylazo-m-phenylenediamine hydrochloride

2,4-diamino-5-phenylazo-toluene

1-phenylazo-2-naphthalenol

p-aminoazobenzene

o-aminoazotoluene (B45844)

Phenazopyridine hydrochloride

Acid Yellow 23

Orange I

Orange II

Orange III

Orange IV

Biebrich Scarlet

4-aminoazobenzene-3,4'-naphthol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14N4.ClH<br>C13H15ClN4 B1220201 Chrysoidine R CAS No. 4438-16-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-6-phenyldiazenylbenzene-1,3-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4.ClH/c1-9-7-13(12(15)8-11(9)14)17-16-10-5-3-2-4-6-10;/h2-8H,14-15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGRIMFNUFCHJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)N)N=NC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3063467
Record name C.I. Basic Orange 1
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Molecular Weight

262.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4438-16-8
Record name 1,3-Benzenediamine, 4-methyl-6-(2-phenyldiazenyl)-, hydrochloride (1:1)
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Record name C.I. 11320
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Record name Chrysoidine R
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Record name 1,3-Benzenediamine, 4-methyl-6-(2-phenyldiazenyl)-, hydrochloride (1:1)
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Record name C.I. Basic Orange 1
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Record name 5-(phenylazo)toluene-3,4-diamine monohydrochloride
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Record name BASIC ORANGE 1
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Advanced Synthetic and Derivatization Methodologies for Research Applications

Optimized Synthetic Pathways for Chrysoidine (B147795) R and its Analogues

The synthesis of Chrysoidine R itself typically involves azo coupling reactions, a fundamental process in dye chemistry. This process generally begins with the diazotization of an aromatic amine, followed by the coupling of the resulting diazonium salt with another aromatic compound smolecule.com. While this forms the basic structure, optimized pathways for research applications often focus on achieving higher purity and yield, or on creating analogues with specific functional groups for further derivatization. Research into analogues aims to explore variations in the molecular structure that might confer enhanced properties for specific research needs, such as altered spectral characteristics or improved solubility.

Rational Design and Synthesis of this compound Derivatives for Specific Research Probes

The development of this compound derivatives for research probes relies on a rational design approach, where specific structural modifications are introduced to impart desired functionalities. These derivatives can serve as fluorescent labels, components in immunoassays, or indicators in biochemical assays.

Structural modifications are key to enhancing this compound's utility in research. These can include the introduction of reactive functional groups, such as carboxyl (-COOH) or amino (-NH2) groups, which facilitate conjugation to biomolecules or surfaces. Polymerization of this compound, for instance, through enzymatic or oxidative polycondensation routes, yields polymers like poly(chry-enz) and poly(chry-ox), whose molecular structures and optical properties can be characterized and potentially exploited for material science applications or as components in advanced sensors researchgate.net. These modifications aim to tune properties like spectral absorption, fluorescence, or binding affinity for specific targets, thereby increasing their value as research tools.

For applications in immunoassays, this compound derivatives are often synthesized as haptens. The design of these haptens is critical for eliciting a strong and specific antibody response. Research has shown that both the conjugation position on the hapten molecule and the length of the attached spacer arm play significant roles in successful antibody production and assay sensitivity mdpi.comnih.gov. For instance, studies developing immunoassays for Chrysoidine have synthesized two derivatives with different spacer lengths: one with a one-carbon atom spacer (Hapten 1) and another with a two-carbon atom spacer (Hapten 2), both modified at the para position of the azo bond mdpi.com. The choice of spacer length and conjugation site influences how the hapten is presented to the immune system, directly impacting the affinity and specificity of the generated antibodies, which is crucial for developing sensitive detection methods mdpi.comnih.gov.

Green Chemistry Principles in this compound Synthesis for Sustainable Research Practices

The application of green chemistry principles to the synthesis of this compound and its derivatives is gaining traction to promote sustainable research practices. This involves developing synthetic routes that minimize waste, use safer solvents, and reduce energy consumption. While specific green synthesis protocols for this compound are not extensively detailed in the provided literature, general approaches in dye synthesis and degradation highlight potential avenues. For example, the use of ultrasound-assisted methods for catalyst synthesis, as seen in the context of dye degradation, suggests that similar techniques could be applied to the synthesis of this compound or its precursors, potentially leading to more energy-efficient processes mdpi.commdpi.comresearchgate.netmdpi-res.com. The broader field of green chemistry emphasizes atom economy, waste prevention, and the use of renewable feedstocks, principles that can guide the development of more environmentally benign synthetic pathways for this compound synthiaonline.com.

Sophisticated Analytical and Characterization Techniques in Chrysoidine R Research

Spectroscopic Modalities for Quantitative and Qualitative Analysis

Spectroscopic techniques are fundamental for both identifying Chrysoidine (B147795) R and quantifying its presence in samples. They exploit the interaction of electromagnetic radiation with the molecule to reveal its structural features and concentration.

UV-Visible (UV-Vis) spectrophotometry is a powerful tool for analyzing compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum, which is characteristic of chromophores like the azo group in Chrysoidine R. This technique is widely used for quantitative analysis, enabling the determination of concentration based on the Beer-Lambert Law, where absorbance is directly proportional to concentration researchgate.net. Furthermore, UV-Vis spectrophotometry is instrumental in monitoring chemical reactions over time, allowing for kinetic studies. By tracking the change in absorbance at a specific wavelength, researchers can determine reaction rates, identify reaction orders, and elucidate reaction mechanisms researchgate.netthermofisher.com. For instance, the degradation or transformation of this compound in various processes can be followed by observing the decrease or shift in its characteristic absorption peaks dergipark.org.trresearchgate.net. While specific maximum absorbance wavelengths for this compound are not universally cited in the provided snippets, its analogue, Chrysoidine Y, shows maximum absorbance at 449 nm dergipark.org.tr.

Table 1: Spectroscopic Properties of this compound

PropertyValueSource
Melting Point235 °C (with decomposition) chemicalbook.comcarlroth.com
ColorBrown-red / Dark yellow orange chemicalbook.comcarlroth.comchemicalbook.com
SolubilitySoluble in ethanol, acetone; sparingly soluble in water (15 g/l) chemicalbook.comchemstock.ae
Max Absorbance (λ)Not specified for this compound; 449 nm for Chrysoidine Y (analogue) dergipark.org.tr

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide a unique "fingerprint" of a molecule by detecting the characteristic vibrations of its chemical bonds and functional groups mdpi.comnih.govresearchgate.net. The fingerprint region, typically between 300 and 1900 cm⁻¹, is particularly useful for identifying and distinguishing molecules spectroscopyonline.com. IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy relies on the inelastic scattering of light. For this compound, these techniques can identify functional groups such as C-H, N-H, C=C, and the characteristic azo (-N=N-) linkage, which often appears around 1580 cm⁻¹ in Raman spectra spectroscopyonline.com. The detailed vibrational patterns obtained from these methods allow for qualitative identification and can also be used for quantitative analysis and assessing molecular conformation mdpi.comresearchgate.net.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise molecular structure of compounds like this compound. Techniques such as ¹H NMR and ¹³C NMR provide detailed information about the arrangement of atoms, the types of chemical environments, and the connectivity within the molecule mdpi.comresearchgate.netlibretexts.org. By analyzing chemical shifts, coupling patterns, and integration values, researchers can confirm the presence and position of protons and carbons, thereby elucidating the complete molecular structure mdpi.comresearchgate.net. While specific NMR data for this compound is not detailed here, the availability of NMR spectra for similar compounds, such as Chrysoidine G, suggests its utility in structural verification sigmaaldrich.com. NMR can also be used for absolute quantification and identifying components in complex mixtures mdpi.com.

Fluorescence spectroscopy is employed to study the dynamic behavior and interactions of molecules, including this compound. This technique measures the emission of light by a substance after it absorbs light at a specific excitation wavelength. It is particularly useful in mechanistic investigations, such as understanding how this compound interacts with biomolecules like proteins researchgate.netcapes.gov.br. Studies have shown that Chrysoidine can interact with proteins through static quenching mechanisms, leading to a decrease in fluorescence intensity researchgate.net. These investigations can yield parameters like binding constants, number of binding sites, and binding distances, providing insights into the nature of the interaction (e.g., electrostatic interactions) and its effect on protein conformation or activity researchgate.netcapes.gov.br.

Table 2: Fluorescence Spectroscopy Findings for Chrysoidine-Protein Interactions

Interaction PartnerBinding Constant (Ka)Binding Distance (r)Quenching MechanismPrimary InteractionSource
Antibody3.88 x 10⁴ L/mol (25°C)5.52 nmStaticElectrostatic researchgate.net
2.35 x 10⁴ L/mol (45°C)
Bovine Serum Albumin (BSA)Not specifiedNot specifiedStaticElectrostatic researchgate.net
Catalase (BLC)Two sets of binding sitesNot specifiedNot specifiedNot specified capes.gov.br

Chromatographic Separations for Isolation and Purity Assessment

Chromatographic techniques are essential for separating, isolating, and determining the purity of this compound. These methods exploit differences in the physical and chemical properties of compounds to achieve separation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing this compound, enabling its isolation, purification, and assessment of purity chemicalbook.comtechmate.co.ukikm.org.my. HPLC methods, often employing C18 columns with gradients of aqueous and organic solvents (e.g., water with formic acid and acetonitrile), can effectively separate this compound from impurities nih.gov. The purity of a sample is typically assessed by analyzing the chromatogram for the presence of extraneous peaks, with purity levels often quantified as a percentage sigmaaldrich.comikm.org.my. Photodiode array (PDA) detectors used in HPLC can further evaluate peak purity by analyzing spectral variations across a chromatographic peak, indicating potential co-elution sepscience.com. Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) offers even greater sensitivity and specificity for quantifying this compound, with reported limits of quantification as low as 0.25 ng/g nih.gov. The reliability of HPLC methods is often validated by assessing linearity, accuracy (recovery rates), and precision nih.gov.

Table 3: HPLC Parameters and Purity Assessment for this compound (and related analyses)

ParameterDetailSource
Column Type C18 nih.gov
Mobile Phase 0.1% formic acid in water and acetonitrile (B52724) gradient nih.gov
Flow Rate Not specified (UPLC method) nih.gov
Detection MS/MS (positive electrospray) nih.gov
Limit of Quantification 0.25 ng/g (for Chrysoidine in aquaculture products) nih.gov
Assay (Purity) ≥95.0% (for Chrysoidine G, analytical standard) sigmaaldrich.com
Peak Purity Assessment Spectral variations via PDA detector; co-elution detection sepscience.com
Method Validation Linearity (R² > 0.9997), Accuracy (Recovery 89.02%-99.30%), Precision (RSD < 5.95%) demonstrated for Quercitrin nih.gov

Mechanistic Investigations of Chrysoidine R Transformations and Interactions

Photochemical and Sonochemical Degradation Pathways

The degradation of Chrysoidine (B147795) R, a synthetic azo dye, can be achieved through advanced oxidation processes (AOPs) such as photocatalysis and sonocatalysis. These methods rely on the generation of highly reactive species to break down the complex dye molecule into simpler and less harmful substances.

Heterogeneous Photocatalysis Mechanisms and Intermediates

Heterogeneous photocatalysis involves the use of a semiconductor catalyst, typically titanium dioxide (TiO2), which, upon irradiation with sufficient energy (like UV light), generates electron-hole pairs. These charge carriers react with water and oxygen to produce reactive oxygen species (ROS), primarily hydroxyl radicals (•OH). qut.edu.au These radicals are powerful oxidizing agents that can attack the Chrysoidine R molecule. qut.edu.au

The degradation process initiates with the adsorption of the dye molecule onto the surface of the catalyst. The subsequent attack by hydroxyl radicals leads to the cleavage of the azo bond (–N=N–), which is the chromophoric group responsible for the dye's color. This initial step results in the formation of various intermediates. mdpi.comresearchgate.net Studies have identified key intermediates in the photocatalytic degradation of this compound as aniline (B41778) and methylbenzene triamine. mdpi.com These intermediates undergo further oxidation, leading to the opening of the aromatic rings and the formation of smaller organic acids. qut.edu.aumdpi.com Ultimately, complete mineralization can be achieved, converting the organic compounds into carbon dioxide (CO2), water (H2O), and inorganic ions. qut.edu.aumdpi.com

The efficiency of this process is influenced by the properties of the photocatalyst, such as its surface area and crystal structure. tuiasi.ro For instance, TiO2 in the anatase form is often favored due to its high photocatalytic activity. qut.edu.au

Sonocatalytic Processes and Radical Generation

Sonocatalysis utilizes high-frequency ultrasound to induce acoustic cavitation in a liquid medium—the formation, growth, and implosive collapse of microscopic bubbles. semanticscholar.org The collapse of these bubbles creates localized "hot spots" with extremely high temperatures (around 5000 K) and pressures (up to 1000 atm). semanticscholar.org These extreme conditions lead to the thermal dissociation of water molecules, generating hydroxyl radicals (•OH) and other reactive species. semanticscholar.orgresearchgate.net

In the sonocatalytic degradation of this compound, the dye molecules can be degraded through two primary mechanisms: pyrolysis within the collapsing cavitation bubbles and oxidation by hydroxyl radicals at the bubble-liquid interface and in the bulk solution. semanticscholar.orgpctsystems.com The presence of a catalyst, such as nickel ferrite (B1171679) (NiFe2O4), can enhance the process by providing additional nucleation sites for bubble formation, thereby increasing the generation of radicals. mdpi.com

The proposed mechanism for the sonocatalytic degradation of this compound involves the initial breakdown of the dye into intermediates like aniline and methylbenzene triamine. mdpi.com These intermediates then undergo further oxidation. Aniline is oxidized to benzoquinone, which then breaks down into organic acids before mineralizing to CO2 and water. mdpi.com Simultaneously, methylbenzenetriamine is converted to methyl benzene (B151609) triol, which is further oxidized to trihydroxybenzoic acid and subsequently to smaller organic acids and eventually CO2 and water. mdpi.com

Synergistic Effects in Sonophotocatalytic Systems

Combining photocatalysis and sonocatalysis into a single sonophotocatalytic system can lead to a synergistic effect, resulting in a higher degradation rate than the sum of the individual processes. idc-online.commdpi.com This synergy arises from several factors. Ultrasound can enhance the photocatalytic activity by de-agglomerating catalyst particles, which increases the available surface area for reaction and improves mass transfer of the dye molecules to the catalyst surface. idc-online.comaimspress.com

Furthermore, the simultaneous application of light and ultrasound can increase the generation of reactive radicals. mdpi.com Sonolysis of water produces additional hydroxyl radicals, supplementing those generated by photocatalysis. aimspress.com This increased concentration of radicals accelerates the oxidation of this compound and its intermediates. idc-online.com The synergistic effect is often quantified by a synergy factor, which can be significantly greater than one, indicating a mutually enhanced effect. idc-online.com

Influence of Operational Parameters on Degradation Kinetics

The efficiency of both photochemical and sonochemical degradation of this compound is highly dependent on various operational parameters.

pH: The pH of the solution is a critical factor. Studies have shown that acidic conditions, typically around pH 3, are optimal for the degradation of this compound. mdpi.comresearchgate.net At lower pH, the oxidation potential of hydroxyl radicals is higher, and the surface charge of the catalyst can be more favorable for the adsorption of the cationic dye. mdpi.com Degradation efficiency decreases significantly in neutral or alkaline conditions. mdpi.com

Catalyst Load: The concentration of the catalyst plays a crucial role. Initially, increasing the catalyst loading increases the number of active sites and, for sonocatalysis, nucleation sites, leading to a higher degradation rate. mdpi.com However, beyond an optimal concentration (e.g., 0.5 g/L for NiFe2O4 in sonocatalysis), further increases can lead to a decrease in efficiency. mdpi.com This is attributed to the scattering of light in photocatalysis and the scattering of ultrasound waves and agglomeration of catalyst particles in sonocatalysis, which hinders the penetration of light and the effectiveness of cavitation. mdpi.com

Power (for Sonocatalysis): The ultrasonic power applied directly influences the intensity of cavitation and, consequently, the rate of radical generation. Increasing the power generally leads to a higher degradation rate of this compound. mdpi.commdpi.com For instance, increasing the power from 80 W to 120 W has been shown to increase the degradation percentage. mdpi.commdpi.comresearchgate.net However, at very high power levels, a "cushioning" effect can occur where an excessive number of bubbles can dampen the intensity of the cavitation collapse, potentially reducing the degradation efficiency. mdpi.com

Duty Cycle (for Sonocatalysis): The ultrasonic duty cycle, which is the percentage of time the ultrasound is active during a treatment period, also affects degradation. An optimal duty cycle (e.g., 70%) can maximize the degradation efficiency by balancing the generation of radicals with the energy input. mdpi.comresearchgate.net

The degradation of this compound in these systems often follows second-order kinetics. mdpi.comresearchgate.net The addition of co-oxidants like hydrogen peroxide (H2O2) can significantly accelerate the degradation by providing an additional source of hydroxyl radicals. mdpi.comresearchgate.net However, an excess of H2O2 can act as a scavenger of hydroxyl radicals, leading to a decrease in the degradation rate. mdpi.com

Table 1: Effect of Operational Parameters on this compound Degradation This is an interactive table. You can sort and filter the data by clicking on the column headers.

Parameter Condition Degradation Efficiency (%) Reference
pH 9 5.08 mdpi.com
5 15.06 mdpi.com
4 34.03 mdpi.com
3 45.01 mdpi.comresearchgate.net
Ultrasonic Power 80 W 27.03 mdpi.commdpi.comresearchgate.net
100 W 42.56 mdpi.commdpi.comresearchgate.net
120 W 45.68 mdpi.commdpi.comresearchgate.net
Catalyst Loading (NiFe2O4) 0.4 g/L ~34 (at 180 min) mdpi.com
0.5 g/L 45.01 (at 160 min) mdpi.comresearchgate.net
0.6 g/L 41.89 mdpi.com
H2O2 Addition 0 ppm ~45 mdpi.com
50 ppm 65.12 mdpi.com
75 ppm 92.83 mdpi.comresearchgate.net
100 ppm 83.41 mdpi.com

Bioremediation Mechanisms and Microbial Enzymatic Reduction

Bioremediation offers an environmentally friendly and cost-effective alternative for the treatment of effluents containing this compound. frontiersin.orgnih.gov This approach utilizes the metabolic capabilities of microorganisms to break down the dye into less toxic compounds. neptjournal.com

Azo Reductase Activity and Electron Transport Chain Involvement

The key to the microbial degradation of azo dyes like this compound is the enzymatic cleavage of the azo bond. This reductive cleavage is primarily carried out by enzymes called azo reductases. psu.eduemergentresearch.org These enzymes are found in a wide variety of microorganisms, including bacteria and fungi. researchgate.net

Azo reductases catalyze the transfer of reducing equivalents, such as NADH or NADPH, to the azo bond, breaking it and forming two aromatic amines. psu.eduemergentresearch.org In the case of this compound, this would result in the formation of benzenamine and 1,2,4-triaminobenzene. industrialchemicals.gov.au The process can occur under both anaerobic and aerobic conditions, although anaerobic conditions are generally more favorable for azo reduction. industrialchemicals.gov.au

The mechanism of electron transfer to the azo dye can be complex. For some bacteria, particularly those with impermeable cell membranes to the dye molecules, the process may involve the cell's electron transport chain. psu.edunih.gov Components of the electron transport chain located in the cell membrane can transfer electrons to the extracellular azo dye, either directly or via redox mediators. psu.edunih.gov Studies with Shewanella species have provided evidence that c-type cytochromes, which are key components of the electron transport chain, play a crucial role in the reduction of azo compounds. nih.gov This linkage to the electron transport chain suggests that azo dye reduction can be coupled to the cell's respiratory processes. nih.gov

Anaerobic and Aerobic Biotransformation Processes

The biotransformation of this compound, a mono-azo dye, involves distinct processes under anaerobic and aerobic conditions, often occurring sequentially for complete mineralization. mdpi.com The initial and most critical step in the breakdown of azo dyes like this compound is the reductive cleavage of the azo bond (-N=N-). sci-hub.se This process typically occurs under anaerobic or anoxic conditions. mdpi.comscbt.com The reduction of the azo linkage leads to the formation of colorless aromatic amines. sci-hub.senih.gov In the case of this compound, this anaerobic degradation begins with the breakdown into intermediates such as aniline and methylbenzene triamine. mdpi.com

While anaerobic conditions are favorable for the initial decolorization through azo bond reduction, subsequent degradation of the resulting aromatic amines generally requires aerobic processes. mdpi.com These aromatic amines can sometimes be more toxic than the parent dye molecule. scientifictemper.com Under aerobic conditions, microorganisms utilize oxidative enzymes to break down these aromatic amines, ideally leading to their complete mineralization into less harmful substances like carbon dioxide, water, and ammonia. mdpi.comscbt.com Some studies have indicated that azo bond reduction can also occur aerobically, particularly when azo dyes are applied to the skin where microflora can facilitate the cleavage. industrialchemicals.gov.au

Anaerobic Phase: Reductive cleavage of the azo bond, resulting in decolorization and the formation of aromatic amines. sci-hub.se

Aerobic Phase: Oxidation and degradation of the aromatic amine intermediates, leading to detoxification and mineralization. mdpi.com

This two-stage anaerobic-aerobic process is a common strategy for the effective treatment of wastewater containing azo dyes. mdpi.com

Role of Specific Microbial Strains and Enzyme Systems

A variety of microorganisms, including bacteria, fungi, and algae, have demonstrated the ability to degrade azo dyes like this compound. ijcmas.comresearchgate.net The efficacy of this biodegradation is largely dependent on the enzymatic machinery of the specific microbial strains.

Bacterial Degradation: Numerous bacterial species are capable of degrading azo dyes. Strains of Pseudomonas, Bacillus, and Aeromonas have been reported to be effective in this regard. ijcmas.com For instance, Pseudomonas putida and Pseudomonas nitroreducens have been identified as potent degraders of phenolic compounds, which can be intermediates in dye degradation. nih.gov The primary enzymes involved in the bacterial degradation of azo dyes are azoreductases. nih.gov These enzymes catalyze the reductive cleavage of the azo bond. nih.gov Azoreductases can be broadly classified into two groups: flavin-dependent and flavin-free. nih.gov The flavin-dependent enzymes are further divided into those that prefer NADH and those that prefer NADPH as electron donors. nih.gov In addition to azoreductases, other enzymes such as laccases, peroxidases, and reductases play a role in the degradation process. mdpi.comresearchgate.net

Fungal and Algal Degradation: Fungi are also effective in degrading phenolic compounds due to their production of enzymes like phenol (B47542) hydroxylase and catechol 1,2-oxygenase. researchgate.net White-rot fungi, in particular, are known for their ability to degrade a wide range of recalcitrant compounds, including dyes, through the action of extracellular enzymes like lignin (B12514952) peroxidases and manganese peroxidases. Algae, such as Chlorella and Oscillatoria, can also degrade azo dyes, breaking them down into aromatic amines and further into simpler organic compounds, a process also mediated by azoreductase. ijcmas.com

Key Enzyme Systems: The primary enzymes involved in the biotransformation of this compound and other azo dyes include:

Azoreductases: These are the key enzymes responsible for the initial reductive cleavage of the azo bond, leading to decolorization. nih.gov They are found in a wide range of bacteria. nih.gov

Laccases and Peroxidases: These oxidative enzymes, often produced by fungi and some bacteria, are crucial for the subsequent degradation of the aromatic amines formed after azo bond cleavage. mdpi.comresearchgate.net

The efficiency of degradation can be enhanced by using microbial consortia, where different strains work synergistically to break down the dye and its intermediates. tandfonline.com For example, a consortium of Bacillus subtilis and Bacillus cereus has shown effective degradation of mixed azo dyes. tandfonline.com

Engineered Microbial Pathways for Enhanced Biotransformation

To overcome the limitations of natural microbial strains in degrading complex and mixed azo dyes, genetic engineering offers a promising approach to enhance biotransformation efficiency. tandfonline.com This involves modifying microorganisms to improve their enzymatic activities or introduce novel catabolic pathways. researchgate.nettandfonline.com

One common strategy is the overexpression of key degradative enzymes. For instance, recombinant Escherichia coli strains expressing azoreductase genes from other bacteria, such as Klebsiella pneumoniae, have demonstrated significantly improved degradation rates for azo dyes like methyl orange. mdpi.comresearchgate.net By introducing the azoreductase gene azoK from Klebsiella pneumoniae into E. coli, a recombinant strain with enhanced ability to degrade Methyl Orange was created. researchgate.net Similarly, genetically modifying P. pastoris to carry a recombinant laccase gene from Ganoderma lucidum also improved its degradation capabilities. researchgate.net

The introduction of novel catabolic genes can expand the range of pollutants a microbe can degrade. tandfonline.com This can lead to more complete mineralization of the dye molecules, reducing the accumulation of potentially harmful intermediates. Genetic modification can also be used to enhance the stability of the microorganisms in industrial wastewater environments. researchgate.net

Furthermore, molecular techniques like metagenomics and metaproteomics are being used to screen for and identify novel genes and enzymes from the environment that are involved in dye degradation. gjesm.net This information can then be used to engineer more effective microbial catalysts for bioremediation. gjesm.net

Adsorption Mechanisms on Advanced Materials

Surface Interactions and Binding Site Characterization

The removal of this compound from aqueous solutions can be effectively achieved through adsorption onto various materials. The mechanism of adsorption is governed by the physicochemical properties of both the dye molecule and the adsorbent surface. This compound, being a cationic dye, is attracted to negatively charged surfaces. smolecule.com

Advanced materials like ordered mesoporous carbons and bio-nanocomposites have shown high efficacy in adsorbing this compound. researchgate.netbiorxiv.org The adsorption process is influenced by several factors, including the pH of the solution, the surface area of the adsorbent, and the nature of the functional groups on the surface.

Electrostatic Interactions: At acidic pH, the surface of many adsorbents becomes protonated, leading to a net positive charge, which can repel the cationic this compound molecule. Conversely, at higher pH values, the surface may become negatively charged, enhancing the electrostatic attraction and adsorption of the dye.

π-π Interactions: The aromatic rings present in the this compound molecule can interact with the graphitic surfaces of carbon-based adsorbents through π-π stacking interactions.

Hydrogen Bonding: Functional groups on the adsorbent surface, such as hydroxyl (-OH) and carboxyl (-COOH) groups, can form hydrogen bonds with the amine (-NH2) groups of the this compound molecule.

Pore Filling: For porous adsorbents, the dye molecules can be physically adsorbed within the pores of the material.

The characterization of binding sites often involves techniques like Fourier-transform infrared spectroscopy (FTIR) to identify the functional groups involved in the interaction, and scanning electron microscopy (SEM) to observe the surface morphology of the adsorbent before and after dye uptake.

Isotherm and Kinetic Modeling of Adsorption Processes

To understand and quantify the adsorption of this compound onto different materials, various isotherm and kinetic models are employed. These models provide insights into the adsorption mechanism, the capacity of the adsorbent, and the rate of the adsorption process.

Adsorption Isotherms: Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the solid phase at a constant temperature. Several models are commonly used:

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites. researchgate.netarabjchem.org It is often used to determine the maximum adsorption capacity (q_max) of the adsorbent. arabjchem.orgbioline.org.br

Freundlich Isotherm: This empirical model describes multilayer adsorption on a heterogeneous surface with a non-uniform distribution of adsorption energies. researchgate.netnih.gov

Dubinin-Radushkevich (D-R) Isotherm: This model is used to distinguish between physical and chemical adsorption based on the mean free energy of adsorption. researchgate.netiwaponline.com

Temkin Isotherm: This model considers the effect of indirect adsorbate-adsorbate interactions on the adsorption process and assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage. bioline.org.br

Interactive Table: Adsorption Isotherm Models for this compound Click on the headers to sort the data.

Isotherm ModelKey AssumptionsInformation Provided
Langmuir Monolayer adsorption, homogeneous surface, finite identical sites. researchgate.netarabjchem.orgMaximum adsorption capacity (q_max). arabjchem.orgbioline.org.br
Freundlich Multilayer adsorption, heterogeneous surface. researchgate.netnih.govAdsorption intensity and capacity.
Dubinin-Radushkevich Gaussian energy distribution on a heterogeneous surface. iwaponline.comMean free energy of adsorption, distinguishes between physisorption and chemisorption. orientjchem.org
Temkin Linear decrease in heat of adsorption with coverage. bioline.org.brHeat of adsorption.

Adsorption Kinetics: Kinetic models are used to describe the rate at which the dye is removed from the solution. The most commonly applied models are:

Pseudo-First-Order Model: This model assumes that the rate of adsorption is proportional to the number of unoccupied sites. researchgate.nettandfonline.com It is generally applicable to the initial stages of adsorption.

Pseudo-Second-Order Model: This model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. researchgate.netresearchgate.nettandfonline.com It is often found to be more appropriate for describing the entire adsorption process. researchgate.net

Intra-particle Diffusion Model: This model is used to identify the diffusion mechanism and the rate-controlling step. researchgate.netnih.gov It helps to determine if the adsorption is limited by film diffusion or intra-particle diffusion.

Interactive Table: Adsorption Kinetic Models for this compound Click on the headers to sort the data.

Kinetic ModelDescriptionRate-Limiting Step Implication
Pseudo-First-Order Adsorption rate is proportional to the number of available sites. researchgate.nettandfonline.comPhysisorption.
Pseudo-Second-Order Adsorption rate is proportional to the square of the number of available sites. researchgate.netresearchgate.nettandfonline.comChemisorption. researchgate.nettandfonline.com
Intra-particle Diffusion Describes the transport of adsorbate within the pores of the adsorbent. researchgate.netnih.govIdentifies if film or pore diffusion is the controlling step.

Studies on the adsorption of this compound onto materials like fly ash and ordered mesoporous carbon have shown that the process can be well-described by these models. For example, the adsorption on fly ash was found to follow pseudo-first-order kinetics, while on ordered mesoporous carbon, the pseudo-second-order model was more appropriate. researchgate.netnih.gov The adsorption isotherms have been successfully fitted with the Langmuir and Freundlich models in several studies. researchgate.netnih.gov

Interactions with Biological Systems at a Molecular Level (Non-Clinical Focus)

At a molecular level, this compound and its metabolites can interact with various biological macromolecules, which is the basis for its biological activity and potential toxicity. These interactions are primarily non-covalent, though reactive metabolites can form covalent bonds.

Interaction with Proteins: this compound has been shown to interact with proteins, potentially altering their structure and function. For instance, studies on the interaction between chrysoidine and bovine liver catalase (BLC) revealed that the dye can inhibit the enzyme's catalytic activity. capes.gov.br Isothermal titration calorimetry results indicated that there are two sets of binding sites for chrysoidine on the catalase molecule. capes.gov.br Molecular docking simulations further suggested that chrysoidine binds within the main channel leading to the active site of the enzyme, thereby blocking substrate access and causing non-competitive inhibition. capes.gov.br Another study reported that a structurally similar compound, Solvent Orange 3, can compete with Na+ for adenosine (B11128) triphosphatase (ATPase) activity, suggesting an interaction with ion pumps. industrialchemicals.gov.au

Interaction with Nucleic Acids (DNA): A significant area of concern regarding azo dyes is their interaction with DNA, which can lead to mutagenic effects. This compound and its metabolites have been implicated in DNA binding. smolecule.com The metabolic activation of this compound can produce reactive nitrenium ions, which are capable of binding to DNA. smolecule.com

Studies using techniques like differential pulse voltammetry have been employed to investigate the interaction between this compound and double-stranded DNA (ds-DNA). researchgate.net These studies monitor changes in the oxidation peaks of guanine (B1146940) and adenine (B156593) bases upon interaction with the dye, providing evidence of binding. researchgate.net The interaction is thought to occur through intercalation, where the planar aromatic structure of the dye inserts itself between the base pairs of the DNA double helix. This intercalation can cause structural distortions, such as kinking of the DNA, and interfere with DNA replication and transcription processes. nih.gov Another structurally related dye, Basic Orange 2, has been reported to weakly bind to calf thymus DNA in vitro. industrialchemicals.gov.au

These molecular interactions with essential biomolecules like enzymes and DNA underpin the biological effects of this compound, highlighting the importance of understanding these processes at a fundamental level.

Dye-Biomolecule Binding Studies (e.g., Protein, Nucleic Acid Interactions)

This compound, a synthetic azo dye, has been the subject of various studies to understand its interactions with biologically significant macromolecules, including proteins and nucleic acids. These investigations are crucial for elucidating the mechanisms behind its biological activity and potential toxicity.

Protein Interactions:

Research has demonstrated that this compound has a strong affinity for binding to proteins. unimi.it A notable study investigated the interaction between this compound and bovine liver catalase (BLC), a key antioxidant enzyme. researchgate.net The binding of this compound to BLC was found to inhibit the enzyme's catalytic activity in a non-competitive manner. researchgate.net Spectroscopic analyses, including UV-vis absorption, circular dichroism, and fluorescence spectroscopy, indicated that the binding does not cause profound conformational changes in the protein. researchgate.net The fluorescence quenching observed was attributed primarily to resonance energy transfer between the fluorophores in catalase and the this compound molecule. acs.org

Nucleic Acid Interactions:

As a cationic dye, this compound is electrostatically attracted to the negatively charged phosphate (B84403) backbone of nucleic acids like DNA and RNA. unimi.it This affinity is a fundamental aspect of its use as a biological stain for visualizing cellular components. unimi.it The interaction of this compound with DNA is of particular interest due to the compound's noted mutagenic properties. researchgate.net

The mutagenicity is not caused by the dye itself but by its metabolic activation, primarily through cytochrome P450 enzymes. industrialchemicals.gov.au This process can lead to the formation of reactive nitrenium ions, which are capable of covalently binding to DNA. industrialchemicals.gov.au This covalent modification of DNA is a critical step in the mechanism of its carcinogenicity. industrialchemicals.gov.au

Studies using differential pulse voltammetry have been employed to probe the interaction between chrysoidine and double-stranded DNA (ds-DNA) by observing changes in the oxidation peaks of the dye and the DNA bases, guanine and adenine. researchgate.net Other research has indicated that a related compound, Basic Orange 2, binds weakly to calf thymus DNA. industrialchemicals.gov.au Furthermore, one study found that the toxicity of chrysoidine hydrochloride towards calf thymus DNA was weak on its own but was significantly enhanced when combined with the cationic surfactant cetyltrimethyl ammonium (B1175870) bromide (CTMAB).

Mechanistic Insights from Isothermal Titration Calorimetry and Molecular Docking

To gain a deeper, quantitative understanding of the binding thermodynamics and structural aspects of this compound's interaction with proteins, researchers have employed Isothermal Titration Calorimetry (ITC) and molecular docking simulations.

Isothermal Titration Calorimetry (ITC):

ITC experiments have been instrumental in characterizing the binding of this compound to bovine liver catalase (BLC). The titration of BLC with this compound revealed that the binding process is exothermic. industrialchemicals.gov.au Analysis of the ITC data indicated a complex binding mechanism that could not be explained by a simple "one set of sites" model. Instead, a "two sets of sites" model provided a better fit, suggesting the presence of two distinct classes of binding sites for this compound on the catalase enzyme. industrialchemicals.gov.au

The thermodynamic parameters derived from these ITC studies provide valuable insights into the forces driving the interaction. The binding was found to be energetically favorable, as indicated by the negative Gibbs free energy change (ΔG). industrialchemicals.gov.au

Table 1: Thermodynamic Parameters for the Interaction of this compound with Bovine Liver Catalase (BLC) at 298 K

SiteBinding Constant (K_a) (M⁻¹)Stoichiometry (n)Enthalpy Change (ΔH) (kcal/mol)Entropy Change (ΔS) (cal/mol/K)
Site 11.14 x 10⁵0.89-3.5511.4
Site 21.09 x 10⁴1.80-1.1514.9

This table is generated based on data reported in the study of this compound binding to bovine liver catalase.

Molecular Docking:

Complementing the thermodynamic data from ITC, molecular docking simulations have provided a structural model for the interaction between this compound and BLC. researchgate.net These computational studies predicted that this compound binds within the bottleneck of the main channel that provides access for the substrate to the enzyme's active site. researchgate.netacs.org

By occupying this critical channel, this compound is thought to hinder the formation of hydrogen bonds between a water molecule and key amino acid residues, such as glutamine 167 (GLN 167) and aspartic acid 127 (ASP 127). acs.org This obstruction of the substrate channel provides a molecular-level explanation for the observed non-competitive inhibition of catalase activity by this compound. researchgate.netacs.org

Applications of Chrysoidine R As a Research Tool and Indicator

Utilization in Histological and Cytological Staining for Research Models (non-clinical)

Chrysoidine (B147795) R is employed as a biological stain in microscopy for non-clinical research purposes. smolecule.comabchemicalindustries.com It is particularly useful in histological and cytological applications, where it helps to enhance the contrast of tissue and cellular components under a microscope. scbt.comleicabiosystems.com This allows for detailed examination of tissue morphology and cell structures. scbt.comleicabiosystems.com The dye is effective in staining various biological materials, including tissues and cells, making it a versatile tool for researchers in fields like cytology and histology. scbt.comalphachemikaindia.com

Principles of Dye-Substrate Interaction in Microscopic Staining

Chrysoidine R functions as a cationic or basic dye. smolecule.comalphachemikaindia.com This property is central to its staining mechanism. In biological specimens, cellular components like nucleic acids (DNA and RNA) and certain proteins carry a net negative charge. Due to its positive charge, this compound is electrostatically attracted to these negatively charged structures within the cell. smolecule.comscbt.com This selective binding allows for the visualization of the nucleus and other basophilic structures. smolecule.com The planar nature of the dye molecule can also lead to aggregation, a phenomenon described as "plate- or tray-stacking," which intensifies the color within the stained cellular components. basicmedicalkey.com

Role as an Analytical Reagent and pH Indicator in Laboratory Settings

Beyond its use in biological staining, this compound serves as a valuable analytical reagent in laboratory environments. carlroth.comsdfine.com It is utilized as an indicator in various titration reactions. smolecule.com The color of this compound changes in response to shifts in the pH of a solution, enabling researchers to accurately determine the endpoint of a titration. smolecule.com While specific pH ranges can vary, its utility as a pH indicator is a recognized application. tcichemicals.com

Employment in Model Systems for Environmental Contaminant Research

This compound is frequently used as a model compound in research focused on environmental contamination by dyes. researchgate.netresearchgate.net Azo dyes, including this compound, are common industrial pollutants, and their removal from wastewater is a significant environmental concern. dergipark.org.trresearchgate.net Researchers use this compound in studies investigating various degradation and removal techniques for these pollutants.

For instance, studies have explored the use of fly ash as an adsorbent to remove this compound from aqueous solutions. researchgate.net Other research has focused on the adsorption behavior of the dye on activated charcoal and methods for regenerating the adsorbent. researchgate.net Furthermore, the photocatalytic degradation of this compound using semiconductor materials like titanium dioxide has been investigated as a method for its removal from water. worldscientific.comresearchgate.netacs.org Studies have also examined the sonocatalytic degradation of the dye, sometimes in combination with other chemicals like hydrogen peroxide, to enhance the breakdown process. mdpi.comresearchgate.net These studies, using this compound as a representative dye, contribute to the development of effective methods for treating industrial wastewater containing dye contaminants.

Here is a data table summarizing findings from a study on the sonocatalytic degradation of this compound:

ParameterConditionDegradation Efficiency (%)
pH 339.49
434.03
515.06
95.08
Ultrasonic Power 80 W27.03
100 W42.56
120 W45.68
H₂O₂ Addition 0 ppm~45
50 ppm65.12
75 ppm92.83
100 ppm83.41

This table presents data on the degradation of this compound under various conditions, highlighting the influence of pH, ultrasonic power, and the addition of hydrogen peroxide on the degradation efficiency. mdpi.com

Use in Fundamental Studies of Dye Chemistry and Photostability

This compound is also a subject of fundamental studies in dye chemistry, particularly concerning its photostability. researchgate.net The ability of a dye to withstand exposure to light without degrading is a critical factor for many of its applications. Research in this area investigates the chemical and photo-stability of this compound, sometimes in the presence of other chemical reagents, to understand its behavior and potential applications in areas like photogalvanic cells. researchgate.net Studies on the photocatalytic degradation of this compound also contribute to the understanding of its photochemistry, examining how the dye's chromophoric structure is broken down under illumination. worldscientific.com

Emerging Research Avenues and Future Directions

Development of Novel Chrysoidine (B147795) R-Based Materials for Advanced Catalytic Systems

Recent research has focused on engineering innovative materials to act as catalysts for the degradation of Chrysoidine R. A significant area of development is the synthesis of novel nanocatalysts, which offer high surface-area-to-volume ratios and enhanced reactivity.

One promising approach involves the use of nickel ferrite (B1171679) (NiFe₂O₄) nanoparticles. A study demonstrated that a NiFe₂O₄ catalyst synthesized using an ultrasound-assisted co-precipitation method exhibited superior structural properties and a smaller particle size compared to conventionally prepared catalysts. researchgate.netmdpi.com This ultrasonically synthesized catalyst proved more effective in the sonocatalytic degradation of this compound. The process involves using high-frequency ultrasound to generate acoustic cavitation, which creates localized hot spots with high temperature and pressure, thereby producing highly reactive hydroxyl radicals that degrade the dye molecules.

The efficiency of this degradation process is influenced by several parameters. Research findings indicate that optimal degradation is achieved under specific conditions. For instance, using a 5 wt% NiFe₂O₄ catalyst, the highest degradation of this compound (45.01%) was obtained at a pH of 3, with an ultrasonic power of 120 W and a 70% duty cycle. researchgate.netmdpi.com The degradation kinetics were found to follow a second-order model. mdpi.com Furthermore, the introduction of a co-oxidant like hydrogen peroxide can significantly accelerate the process, achieving up to 92.83% degradation. mdpi.com

Future directions in this field point towards the exploration of other advanced materials, such as high-entropy alloys and oxides, and single-atom catalysts anchored on novel substrates like porphyrin-linked graphdiyne. nih.govrsc.org These materials offer virtually unlimited scope for tailoring structures and properties to create more efficient and robust catalytic systems for environmental remediation. nih.gov

Table 1: Sonocatalytic Degradation of this compound using NiFe₂O₄ Catalyst

Parameter Optimal Condition Degradation (%) Reference
Catalyst 5 wt% NiFe₂O₄ (ultrasonically synthesized) 45.01 researchgate.netmdpi.com
pH 3 45.01 researchgate.netmdpi.com
Ultrasonic Power 120 W 45.68 mdpi.com
Duty Cycle 70% Not specified directly, part of optimized conditions researchgate.netmdpi.com
Catalyst Loading 0.5 g/L 45.01 researchgate.netmdpi.com
With Co-oxidant (H₂O₂) 75 ppm 92.83 mdpi.com

Integration of Omics Technologies in Bioremediation Research

Bioremediation, which uses microorganisms to break down pollutants, is a cost-effective and eco-friendly approach for treating azo dye contamination. frontiersin.orgaalto.fi The effectiveness of this process can be significantly enhanced by integrating 'omics' technologies. These advanced molecular techniques allow for a comprehensive analysis of the biological processes occurring at the cellular level during dye degradation. frontiersin.orgresearchgate.net

The primary omics fields applicable to bioremediation research include:

Genomics: The study of the complete set of DNA of an organism. In bioremediation, genomics helps identify the genes and metabolic pathways responsible for dye degradation. researchgate.netnih.gov

Transcriptomics: The analysis of all RNA molecules in a cell, revealing which genes are actively being expressed under certain conditions (e.g., in the presence of an azo dye). frontiersin.org

Proteomics: The large-scale study of proteins, including their structures and functions. This can identify the specific enzymes, such as azoreductases, that are directly involved in cleaving the azo bonds of dyes like this compound. researchgate.netresearchgate.net

Metabolomics: The study of the complete set of small-molecule metabolites within a cell or organism. This helps in elucidating the biodegradation pathway by identifying the intermediate and final products of dye degradation. researchgate.netresearchgate.net

By combining these approaches (multi-omics), researchers can gain a holistic understanding of how microbial communities respond to and metabolize azo dyes. researchgate.net For example, integrated metagenomic and metaproteomic analyses of microbial consortia have been used to uncover the molecular mechanisms of azo dye degradation by thermophilic bacteria. nih.gov These studies can identify key enzymes and electron transport mediators, like riboflavin, that are crucial for the breakdown process. researchgate.net Such detailed insights are invaluable for optimizing bioremediation strategies and developing more robust microbial strains for the efficient treatment of dye-contaminated wastewater. researchgate.netnih.gov

Table 2: Overview of Omics Technologies in Bioremediation

Omics Field Focus of Study Application in Azo Dye Bioremediation Reference
Genomics Complete DNA of an organism Identifies genes and pathways for dye degradation. researchgate.netnih.gov
Transcriptomics Complete set of RNA transcripts Reveals gene expression in response to dye presence. frontiersin.org
Proteomics Entire set of proteins Identifies key enzymes (e.g., azoreductases) involved in degradation. researchgate.netresearchgate.net
Metabolomics All metabolites in a cell Elucidates biodegradation pathways and identifies breakdown products. researchgate.netresearchgate.net

Cross-Disciplinary Approaches at the Interface of Chemistry, Materials Science, and Environmental Engineering for Azo Dye Research

Addressing the complex challenges posed by azo dyes like this compound requires a departure from siloed research. openaccessgovernment.org An integrated, cross-disciplinary approach that combines expertise from chemistry, materials science, and environmental engineering is essential for developing comprehensive and sustainable solutions. aalto.ficdnsciencepub.com Such collaborations are vital for tackling the entire lifecycle of the dye, from synthesis to its ultimate fate in the environment.

Chemistry provides the foundational knowledge of azo dye structure, synthesis, and reactivity. jchemrev.com Organic chemists can design and synthesize novel azo compounds with improved properties or, conversely, design dyes that are more susceptible to degradation after use. jchemrev.com Analytical chemists contribute by developing methods to detect and quantify these dyes in various environmental matrices. jchemrev.com

Materials Science offers the tools to create advanced materials for both catalysis and adsorption. manchester.ac.uk This includes the development of nanomaterials, polymers, and composites designed for the targeted removal or degradation of dyes from wastewater. manchester.ac.ukresearchgate.net For example, materials scientists can engineer catalysts with specific surface properties to enhance the degradation of this compound. researchgate.net

Environmental Engineering focuses on the practical application of these scientific advancements. aalto.fi Engineers design and optimize treatment systems, such as bioreactors or advanced oxidation process units, for large-scale wastewater remediation. cdnsciencepub.com They assess the feasibility, cost-effectiveness, and environmental impact of different treatment technologies, ensuring that laboratory-scale innovations can be translated into real-world solutions.

By working in concert, these disciplines can create a synergistic effect. For instance, a chemist might synthesize a new dye, a materials scientist could develop a specific nanocatalyst for its degradation, and an environmental engineer would then integrate this catalyst into an efficient wastewater treatment system. This holistic approach is critical for advancing the science of azo dyes and mitigating their environmental impact. aalto.ficdnsciencepub.com

Innovations in Analytical Techniques for Trace-Level Detection and Speciation in Research Matrices

The ability to detect and quantify this compound at very low concentrations is crucial for environmental monitoring and research. Innovations in analytical instrumentation have led to the development of highly sensitive and rapid methods for trace-level analysis.

A significant advancement is the use of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) . This technique combines the high separation efficiency of UPLC with the high sensitivity and specificity of tandem mass spectrometry. A method has been developed for the confirmatory analysis of Chrysoidine in aquaculture products with a limit of quantification (LOQ) of 0.25 ng/g. semanticscholar.orgnih.govresearchgate.net This is significantly lower than previous methods based on gas chromatography. nih.govresearchgate.net The UPLC-MS/MS method is fast, with a chromatographic run time of just 6 minutes, making it suitable for high-throughput screening in monitoring programs. semanticscholar.orgnih.gov

Other promising analytical innovations that can be applied to azo dye research include:

High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, which aids in the identification of unknown degradation products and metabolites of this compound. azolifesciences.com

Capillary Electrophoresis (CE): Offers high resolution, fast analysis times, and requires only small sample volumes. drugdiscoverytoday.com It is a powerful tool for separating charged species and can be used to analyze the purity of dyes and monitor their degradation. azolifesciences.comdrugdiscoverytoday.com

Advanced Sensors: Research into miniature electrochemical sensors, for example using functionalized multi-walled carbon nanotubes, is paving the way for the in-situ, trace-level detection of dyes in water samples. nih.gov

These advanced techniques not only allow for the detection of the parent this compound compound but also for speciation , which is the identification of its various forms, such as protonated species or degradation byproducts, in a sample. researchgate.net Understanding the speciation is important as the toxicity and environmental fate of the different forms can vary.

Table 3: Comparison of Analytical Techniques for Chrysoidine Detection

Technique Key Advantages Achieved Limit of Quantification (LOQ) Reference
UPLC-MS/MS High sensitivity, high specificity, rapid analysis 0.25 ng/g semanticscholar.orgnih.govresearchgate.net
Gas Chromatography Established technique 7.7 ng/g researchgate.net
Electrochemical Sensors Potential for in-situ monitoring, low sample volume pM levels (demonstrated for other dyes) nih.gov

Q & A

Q. What are the key physicochemical properties of Chrysoidine R that influence its interaction with biological macromolecules?

this compound (C₁₂H₁₂N₄, molecular weight 212.25 g/mol) is a cationic azo dye with a reddish-brown crystalline structure. Its binding affinity to proteins like serum albumin is influenced by its logP (4.428), solubility in polar solvents (e.g., DMSO, PEG300), and ionic interactions due to its diazenyl and amine groups. The dye’s equilibrium dialysis experiments demonstrate rapid binding kinetics (equilibrium attained within ~24 hours) and a high intrinsic binding constant (3.1 × 10²) with bovine albumin .

Q. What experimental methods are commonly used to study this compound-protein interactions?

  • Equilibrium Dialysis : A bead device is employed to separate free and protein-bound dye, with spectrophotometric quantification of unbound this compound at λ_max ≈ 470 nm .
  • Mass Action Modeling : The equation 1r=1nkc+1n\frac{1}{r} = \frac{1}{n k c} + \frac{1}{n} (where rr = bound dye per protein molecule, cc = free dye concentration) is derived to calculate binding constants (kk) and maximum binding sites (nn) .
  • Formulation Considerations : For in vivo studies, this compound is dissolved in DMSO/corn oil (10:90) or saline-based formulations to ensure stability and bioavailability .

Q. How can researchers ensure reproducibility in this compound binding assays?

  • Detailed Protocols : Document dye purity (e.g., HPLC validation), protein concentration, pH, and ionic strength.
  • Supplemental Data : Include raw equilibrium dialysis time-series data (e.g., Table I from Klotz’s work) and validation of dye-protein ratios in supplementary materials .

Advanced Research Questions

Q. How can conflicting binding data for this compound across studies be systematically resolved?

Discrepancies in reported binding constants (e.g., 3.1 × 10² vs. other values) may arise from:

  • Experimental Variability : Differences in albumin sources (species-specific isoforms) or dye aggregation at high concentrations.
  • Methodological Adjustments : Use fluorescence quenching or isothermal titration calorimetry (ITC) to validate equilibrium dialysis results. Cross-reference with methyl orange (5,960 cal/mol binding energy) as a comparative control .
  • Statistical Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate data quality and contextualize findings within prior literature .

Q. What strategies can mitigate nonspecific binding artifacts in this compound-protein interaction studies?

  • Competitive Binding Assays : Introduce structurally similar dyes (e.g., methylene blue) to identify specific vs. nonspecific binding sites .
  • Spectroscopic Corrections : Subtract background absorbance from protein autofluorescence using blank samples.
  • Surface Plasmon Resonance (SPR) : Monitor real-time binding kinetics to distinguish electrostatic vs. hydrophobic interactions .

Q. How can researchers design a dose-response study for this compound’s hepatotoxicity using primary literature?

  • Literature Synthesis : Extract ADME data (e.g., liver protein binding: 23.8 µmol/kg after 7 days in mice) and correlate with histopathological findings .
  • In Vitro/In Vivo Bridging : Use primary hepatocytes to model metabolic clearance and compare with in vivo PK parameters (e.g., plasma half-life).
  • Ethical Compliance : Align dosing protocols with institutional guidelines for animal welfare and data transparency .

Methodological Frameworks

Q. Which research frameworks (e.g., PICO, SPIDER) are suitable for formulating this compound-related hypotheses?

  • PICO (Population, Intervention, Comparison, Outcome) :
  • Population: Bovine serum albumin.
  • Intervention: this compound binding at varying concentrations.
  • Comparison: Methyl orange or other cationic dyes.
  • Outcome: Binding energy (cal/mol) and site occupancy .
    • SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research Type) :
  • Sample: Purified hemocyanin vs. albumin.
  • Phenomenon: Ionic binding kinetics.
  • Evaluation: Equilibrium constants and thermodynamic parameters .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing this compound binding isotherms?

  • Nonlinear Regression : Fit binding data to the Klotz equation using software like GraphPad Prism.
  • Error Propagation : Report standard deviations for kk and nn derived from triplicate experiments.
  • Data Contradiction Management : Use systematic reviews to reconcile outliers (e.g., meta-analysis of binding constants across studies) .

Q. How should researchers address this compound’s photodegradation in long-term experiments?

  • Light Protection : Store solutions in amber vials and limit exposure to UV light.
  • Stability Assays : Monitor absorbance spectra over time to detect degradation products.
  • Formulation Optimization : Use antioxidants (e.g., ascorbic acid) in saline-based buffers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.